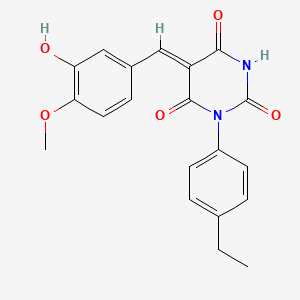

![molecular formula C18H12BrNO4S2 B4581390 4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-bromophenyl 2-furoate](/img/structure/B4581390.png)

4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-bromophenyl 2-furoate

Overview

Description

Synthesis Analysis

The synthesis of thiazolidinone derivatives, closely related to the compound of interest, involves the condensation of aromatic aldehydes with 4-thiazolidinones. These compounds exhibit antitumor properties against various cell lines, suggesting the importance of the thiazolidinone moiety in biological activity (Hanna & George, 2012). Another approach involves the unexpected formation of 3-allyl-5-(arylidene)-2-thioxo-thiazolidin-4-ones from reactions of 3-allylrhodanine with 2-arylidene-4-methyl-5-oxopyrazolidinium ylides, yielding novel compounds (El Ajlaoui et al., 2015).

Molecular Structure Analysis

Molecular structure determination through spectroscopic methods such as FT-IR, UV-Vis, and NMR, along with single crystal X-ray diffraction, plays a crucial role in confirming the chemical structure of synthesized thiazolidinone derivatives. These techniques have been effectively used to analyze similar compounds, providing insights into their structural and electronic properties (Khelloul et al., 2022).

Chemical Reactions and Properties

Thiazolidinone compounds participate in a variety of chemical reactions, contributing to their diverse chemical properties. For example, the reaction of 2-thioxo-4-thiazolidinones with Lawesson's reagent and other reagents leads to various products including ethylenic compounds and dithioxo derivatives, demonstrating the reactivity of the thiazolidinone ring (Abdel-Malek, 2012).

Physical Properties Analysis

The physical properties of thiazolidinone derivatives, including melting points, solubility, and crystal structure, are essential for understanding their behavior in different environments. X-ray powder diffraction (XRPD) and density functional theory (DFT) analyses provide comprehensive insights into the solid-state structure and behavior of these compounds (Rahmani et al., 2017).

Chemical Properties Analysis

The chemical properties of thiazolidinone derivatives, such as their reactivity, stability, and interaction with various reagents, are influenced by their molecular structure. Studies have shown that these compounds exhibit significant antimicrobial activity, which can be attributed to their chemical properties and the presence of specific functional groups (Trotsko et al., 2018).

Scientific Research Applications

Optical Properties and Material Science

A study by El-Ghamaz, El-Sonbati, and Serag (2018) explores the linear and nonlinear optical properties of azo-aminosalicylic acid derivatives, including compounds with a structural motif related to thiazolidinones. These compounds exhibited significant optical properties, making them potential candidates for applications in photonic devices and materials science. The research highlights the synthesis and characterization of these derivatives, along with investigations into their optical behavior, which could be relevant to the exploration of the optical properties of "4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-bromophenyl 2-furoate" (El-Ghamaz, El-Sonbati, & Serag, 2018).

Pharmacological Applications

Karalı, Terzioğlu, and Gürsoy (2002) conducted a study on the synthesis and primary cytotoxicity evaluation of new 5-bromo-3-substituted-hydrazono-1H-2-indolinones, which are structurally related to thiazolidinones. Their research indicated potential anticancer properties, highlighting the significance of thiazolidinone derivatives in developing new therapeutic agents (Karalı, Terzioğlu, & Gürsoy, 2002).

Chandrappa et al. (2010) synthesized novel thioxothiazolidin-4-one derivatives and studied their in vivo anticancer and antiangiogenic effects against transplantable mouse tumors. These compounds showed significant efficacy in reducing tumor volume and cell number, underscoring the potential of thioxothiazolidinone derivatives in cancer treatment (Chandrappa et al., 2010).

Antimicrobial Applications

Deep et al. (2014) explored the synthesis, characterization, and antimicrobial evaluation of novel 4-thiazolidinone derivatives. Their findings revealed significant biological activity against various microorganisms, suggesting the utility of such compounds in combating microbial infections (Deep et al., 2014).

properties

IUPAC Name |

[2-bromo-4-[(Z)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] furan-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12BrNO4S2/c1-2-7-20-16(21)15(26-18(20)25)10-11-5-6-13(12(19)9-11)24-17(22)14-4-3-8-23-14/h2-6,8-10H,1,7H2/b15-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLSDVWRYMVLWHV-GDNBJRDFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)C(=CC2=CC(=C(C=C2)OC(=O)C3=CC=CO3)Br)SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCN1C(=O)/C(=C/C2=CC(=C(C=C2)OC(=O)C3=CC=CO3)Br)/SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12BrNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-bromo-4-[(Z)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] furan-2-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(methoxymethyl)-6-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4581307.png)

![2-[(4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B4581308.png)

![2-[2-(4-bromophenoxy)propanoyl]-N-methylhydrazinecarbothioamide](/img/structure/B4581332.png)

![N-benzyl-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4581345.png)

![N-({5-[(2,4-dichlorophenoxy)methyl]-2-furyl}methylene)-3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine](/img/structure/B4581352.png)

![N-cyclopropyl-2-{[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]amino}-3-thiophenecarboxamide](/img/structure/B4581365.png)

![3-[4-oxo-5-(2-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B4581374.png)

![2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-(4-nitrophenyl)acetamide](/img/structure/B4581381.png)

![N-(2,5-dimethylphenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetamide](/img/structure/B4581384.png)

![2-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]oxy}-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4581386.png)

![2,4-dichloro-5-{[ethyl(phenyl)amino]sulfonyl}-N-(5-nitro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B4581398.png)

![3-[(4-methoxybenzoyl)amino]-N-methylbenzamide](/img/structure/B4581415.png)